An In-depth Technical Guide to the Physicochemical Properties of Hexadecylamine
An In-depth Technical Guide to the Physicochemical Properties of Hexadecylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecylamine (B48584) (HDA), also known as 1-aminohexadecane or cetylamine, is a primary long-chain aliphatic amine with the chemical formula CH₃(CH₂)₁₅NH₂. Its amphiphilic nature, consisting of a long, hydrophobic alkyl chain and a hydrophilic amine head group, imparts unique physicochemical properties that make it a molecule of significant interest in various scientific and industrial fields. In the pharmaceutical sciences, HDA and its derivatives are explored for their roles as penetration enhancers, components of drug delivery systems such as nanoparticles and liposomes, and as excipients in formulations. A thorough understanding of its fundamental physicochemical characteristics is paramount for its effective and safe application in research and drug development.
This technical guide provides a comprehensive overview of the core physicochemical properties of hexadecylamine, supported by quantitative data, experimental methodologies, and logical workflows to aid researchers in their studies.
General and Molecular Properties
Hexadecylamine is a waxy, white solid at room temperature with a characteristic amine-like odor.[1] It is a basic compound, readily reacting with acids to form salts. The structural and molecular details are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₅N | [1] |
| Molecular Weight | 241.46 g/mol | [1][2] |
| IUPAC Name | Hexadecan-1-amine | [1] |
| CAS Number | 143-27-1 | [2] |
| Appearance | White, waxy solid or crystalline mass | [1][2] |
| Odor | Amine-like | [1] |
Thermal and Physical Properties
The thermal and physical properties of hexadecylamine are crucial for its handling, storage, and application in various formulations. These properties are largely dictated by the long alkyl chain, which leads to significant van der Waals interactions.
| Property | Value | Reference(s) |
| Melting Point | 43-46 °C (109-115 °F) | |
| Boiling Point | 330 °C (626 °F) at 760 mmHg | [2] |
| Density | 0.813 g/cm³ at 20 °C | [2] |
| Flash Point | 141 °C (286 °F) - closed cup | |
| Vapor Pressure | <1 mmHg at 20 °C | [2] |
Solubility and Partitioning Behavior
The solubility of hexadecylamine is a key determinant of its behavior in different solvent systems and biological environments. Its long hydrophobic tail renders it insoluble in water, while it exhibits good solubility in nonpolar organic solvents.
| Solvent | Solubility | Reference(s) |
| Water | Insoluble (<1 mg/mL) | [1] |
| Ethanol | Soluble | |
| Chloroform | Soluble | |
| Ether | Soluble | |
| Benzene | Soluble (used for crystallization) | [2] |
| LogP (Octanol-Water) | 6.73 (estimated) | [2] |
Acidity and Basicity
The primary amine group of hexadecylamine confers its basic properties. The pKa value is a measure of the acidity of its conjugate acid, the hexadecylammonium ion.
| Property | Value | Reference(s) |
| pKa (of conjugate acid) | 10.63 at 25 °C | [2] |
Surface Activity
As an amphiphilic molecule, hexadecylamine exhibits significant surface activity. It can adsorb at interfaces, such as the air-water interface, reducing surface tension. Above a certain concentration in a solution, known as the critical micelle concentration (CMC), individual molecules self-assemble into organized structures called micelles. While specific CMC and surface tension values for pure hexadecylamine are not extensively reported under a wide range of conditions, data from homologous series and related compounds provide valuable insights. For instance, the CMC of primary amines is known to be influenced by the degree of protonation.
Note: The CMC of hexadecylamine is expected to be in the micromolar to low millimolar range in aqueous solutions, and this value will be highly dependent on pH, temperature, and ionic strength.
Experimental Protocols
Determination of Solubility
A standard method for determining the solubility of a compound like hexadecylamine in a given solvent is the shake-flask method.
Protocol:
-
Preparation: Add an excess amount of hexadecylamine to a known volume of the solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. A centrifugation step can be employed to ensure complete separation of the solid and liquid phases.
-
Quantification: Carefully withdraw a known volume of the supernatant. The concentration of hexadecylamine in the supernatant is then determined using a suitable analytical technique, such as gas chromatography (GC) after derivatization, or high-performance liquid chromatography (HPLC) with an appropriate detector.
-
Calculation: The solubility is expressed as the mass or moles of solute per unit volume or mass of the solvent.
Determination of pKa
The pKa of hexadecylamine can be determined by potentiometric titration.[3]
Protocol:
-
Sample Preparation: Dissolve a known amount of hexadecylamine in a suitable solvent mixture, typically a combination of water and an organic co-solvent (e.g., ethanol) to ensure solubility.
-
Titration Setup: Use a calibrated pH meter with an electrode suitable for non-aqueous or mixed-solvent systems.
-
Titration: Titrate the hexadecylamine solution with a standardized solution of a strong acid (e.g., HCl). Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of acid added. The equivalence point is determined from the inflection point of the titration curve.
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point.
Determination of Critical Micelle Concentration (CMC)
The CMC of hexadecylamine can be determined by monitoring a physical property of its aqueous solution that changes abruptly at the onset of micelle formation. Common methods include surface tension and conductivity measurements.[4][5]
Protocol (Surface Tension Method):
-
Solution Preparation: Prepare a series of aqueous solutions of hexadecylamine with varying concentrations, ensuring the pH is controlled to maintain a consistent degree of protonation.
-
Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the hexadecylamine concentration.
-
CMC Determination: The plot will typically show two linear regions. The surface tension decreases with increasing concentration below the CMC and remains relatively constant above the CMC. The point of intersection of these two lines corresponds to the CMC.
Spectroscopic Data
Spectroscopic data is essential for the identification and structural elucidation of hexadecylamine.
-
Infrared (IR) Spectroscopy: The IR spectrum of hexadecylamine exhibits characteristic peaks for the N-H stretching of the primary amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹), and N-H bending (around 1600 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum shows a characteristic triplet for the methyl (CH₃) group at the end of the alkyl chain, a broad multiplet for the methylene (B1212753) (CH₂) groups of the chain, and a signal for the amine (NH₂) protons, the chemical shift of which can vary depending on the solvent and concentration. The methylene group adjacent to the amine group will appear as a distinct triplet.
-
¹³C NMR: The carbon NMR spectrum displays a series of signals corresponding to the different carbon atoms in the long alkyl chain, with the carbon attached to the nitrogen atom being the most deshielded.
-
Crystal Structure
Conclusion
This technical guide has summarized the key physicochemical properties of hexadecylamine, providing a valuable resource for researchers, scientists, and professionals in drug development. The tabulated data offers a quick reference for its physical and chemical characteristics, while the outlined experimental protocols provide a foundation for its analysis and characterization. The provided workflows offer a logical approach to determining these critical parameters. While a definitive crystal structure remains to be fully elucidated, the available data on its molecular structure, thermal properties, solubility, basicity, and surface activity provide a strong basis for its application in various scientific endeavors. A comprehensive understanding of these properties is essential for harnessing the full potential of hexadecylamine in the design and formulation of new therapeutic agents and delivery systems.
References
- 1. Hexadecylamine | C16H35N | CID 8926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hexadecylamine | 143-27-1 [chemicalbook.com]
- 3. uregina.scholaris.ca [uregina.scholaris.ca]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
